Diphenyl oxalate
Overview
Description
Diphenyl oxalate, also known as oxalic acid diphenyl ester, is a chemical compound with the formula C14H10O4. It is a solid at room temperature and is known for its role in chemiluminescence, particularly in glow sticks. When this compound reacts with hydrogen peroxide, it produces a bright, visible light, making it a popular choice for light-emitting applications .
Mechanism of Action
Target of Action
Diphenyl oxalate, also known as Cyalume, primarily targets hydrogen peroxide and dye molecules in its environment . The compound’s interaction with these targets is the key to its chemiluminescent properties, commonly observed in glow sticks .
Mode of Action
The mode of action of this compound involves a series of chemical reactions. Upon reaction with hydrogen peroxide, this compound forms 1,2-dioxetanedione and releases two phenols . This 1,2-dioxetanedione is highly unstable and readily decomposes to form carbon dioxide . During this decomposition, energy is released .
The released energy is then absorbed by a dye molecule, which is left in an excited state . As the dye molecule relaxes back to its unexcited state, it emits a photon of visible light . This process is known as chemiluminescence .
Biochemical Pathways
The biochemical pathway involved in the action of this compound is the chemiluminescence pathway . This pathway is initiated by the oxidation of this compound by hydrogen peroxide, leading to the formation of 1,2-dioxetanedione . The subsequent decomposition of this unstable compound releases energy, which is absorbed by a dye molecule . The emission of light occurs when the excited dye molecule returns to its ground state .
Pharmacokinetics
It’s worth noting that the rate of the chemiluminescent reaction, and thus the brightness of the light produced, can be influenced by the concentration of the reactants and the conditions of the reaction .
Result of Action
The primary result of the action of this compound is the production of visible light . This light is produced when an excited dye molecule, which has absorbed energy from the decomposition of 1,2-dioxetanedione, returns to its ground state . The color of the light produced depends on the specific dye used .
Action Environment
The action of this compound is influenced by the pH of the environment . Slightly alkaline conditions, achieved by adding a weak base such as sodium salicylate, can speed up the reaction and produce brighter light . Furthermore, the type of dye used and its concentration can also affect the color and intensity of the light produced .
Biochemical Analysis
Biochemical Properties
Diphenyl oxalate plays a significant role in biochemical reactions, particularly in the context of chemiluminescence. When this compound reacts with hydrogen peroxide, it forms 1,2-dioxetanedione and releases two phenol molecules . The 1,2-dioxetanedione then interacts with a dye molecule, decomposing to form carbon dioxide and leaving the dye in an excited state. As the dye relaxes back to its unexcited state, it releases a photon of visible light . This reaction is pH-dependent, with slightly alkaline conditions favoring a faster reaction and brighter light production .
Cellular Effects
This compound’s effects on various types of cells and cellular processes are primarily linked to its role in chemiluminescence. The compound’s reaction products, particularly 1,2-dioxetanedione, can influence cell function by interacting with cellular components. These interactions can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, the release of phenol molecules during the reaction can affect cellular processes by altering the local chemical environment .
Molecular Mechanism
The molecular mechanism of this compound involves its reaction with hydrogen peroxide to form 1,2-dioxetanedione and phenol molecules . The 1,2-dioxetanedione then reacts with a dye molecule, leading to the emission of visible light. This process involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The reaction rate is influenced by pH, with slightly alkaline conditions promoting a faster reaction and brighter light production .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is relatively stable under standard conditions, but its reaction with hydrogen peroxide can lead to the formation of reactive intermediates that may degrade over time . Long-term effects on cellular function can be observed in in vitro or in vivo studies, where the compound’s stability and degradation products can influence cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects. Threshold effects can be observed, where a certain dosage level triggers significant changes in cellular processes. High doses of this compound can result in increased production of reactive intermediates, leading to cellular damage and altered metabolic pathways .
Metabolic Pathways
This compound is involved in metabolic pathways that include its interaction with enzymes and cofactors. The compound’s reaction with hydrogen peroxide leads to the formation of 1,2-dioxetanedione and phenol molecules, which can affect metabolic flux and metabolite levels . Enzymes involved in the breakdown of hydrogen peroxide and the subsequent reactions play a crucial role in the compound’s metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments. The transport and distribution of this compound can affect its activity and function, particularly in the context of chemiluminescence .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These factors can affect the compound’s activity and function, particularly in the context of its reaction with hydrogen peroxide to produce chemiluminescence . The localization of this compound within cells can impact its interactions with biomolecules and its overall biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diphenyl oxalate can be synthesized through the esterification of phenol with oxalic acid. The reaction typically involves the use of a catalyst such as sulfuric acid and a solvent like toluene or xylene. The reaction mixture is heated under reflux to facilitate the esterification process .
Industrial Production Methods
In industrial settings, this compound is produced by reacting phenol with oxalyl chloride in the presence of a base. This method is preferred due to its higher yield and efficiency. The reaction is carried out in a solvent such as dichloromethane, and the product is purified through recrystallization .
Chemical Reactions Analysis
Types of Reactions
Diphenyl oxalate primarily undergoes oxidation reactions. When it reacts with hydrogen peroxide, it forms 1,2-dioxetanedione, which subsequently decomposes to produce carbon dioxide and phenol .
Common Reagents and Conditions
The most common reagent used with this compound is hydrogen peroxide. The reaction is typically carried out under slightly alkaline conditions, which can be achieved by adding a weak base such as sodium salicylate. This enhances the reaction rate and the brightness of the emitted light .
Major Products
The major products formed from the reaction of this compound with hydrogen peroxide are carbon dioxide and phenol. Additionally, the reaction produces 1,2-dioxetanedione, which is an unstable intermediate that decomposes to release energy in the form of light .
Scientific Research Applications
Diphenyl oxalate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Dimethyl oxalate: Another ester of oxalic acid, but with methanol instead of phenol.
Diethyl oxalate: Similar to diphenyl oxalate but uses ethanol instead of phenol.
Uniqueness
This compound is unique due to its high efficiency in producing bright light through chemiluminescence. The phenol ester provides a better leaving group compared to other esters, resulting in a faster and more intense light-emitting reaction .
Properties
IUPAC Name |
diphenyl oxalate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O4/c15-13(17-11-7-3-1-4-8-11)14(16)18-12-9-5-2-6-10-12/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULOZDEVJRTYKFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C(=O)OC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50185452 | |
Record name | Oxalic acid, diphenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50185452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3155-16-6 | |
Record name | 1,2-Diphenyl ethanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3155-16-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Diphenyl ethanedioate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003155166 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diphenyl oxalate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400575 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Oxalic acid, diphenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50185452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diphenyl Oxalate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,2-Diphenyl ethanedioate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7BB9D5HPC2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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